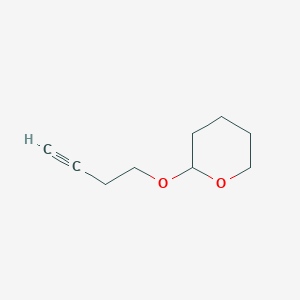

2-(3-Butynyloxy)tetrahydro-2H-pyran

Descripción

Contextualization of Alkynyl Tetrahydropyranyl Ethers in Synthetic Organic Chemistry

Alkynyl tetrahydropyranyl ethers, such as 2-(3-Butynyloxy)tetrahydro-2H-pyran, are important reagents in organic synthesis because they contain both a protected hydroxyl group and a reactive terminal alkyne. The THP ether masks the alcohol functionality, preventing it from undergoing unwanted reactions under many conditions, particularly those involving strong bases, organometallic reagents, and hydrides. organic-chemistry.orgthieme-connect.de This stability allows for selective reactions to occur at the terminal alkyne position.

The terminal alkyne moiety is particularly versatile and can participate in a wide array of chemical transformations. Two of the most significant applications are the Sonogashira coupling and the azide-alkyne cycloaddition, often referred to as a "click reaction."

Sonogashira Coupling: This is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org Using a reagent like this compound, synthetic chemists can couple the butynyl fragment to various aromatic or vinylic systems, building more complex molecular scaffolds. libretexts.org The reaction is valued for its mild conditions, which are compatible with the THP protecting group. wikipedia.org

Azide-Alkyne Cycloaddition (Click Chemistry): The copper-catalyzed reaction between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole is the cornerstone of "click chemistry." organic-chemistry.org This reaction is exceptionally high-yielding, wide in scope, and tolerant of many other functional groups. nih.gov this compound serves as the alkyne component in such reactions, enabling the efficient construction of complex molecules, including the synthesis of macrocycles and bioconjugates. nih.govpcbiochemres.com

Historical Trajectories and Milestones in this compound Investigation

Specific historical milestones detailing the investigation of this compound are not prominently documented in the chemical literature. Its significance arises not from a singular discovery but from its utility as a practical building block within the broader context of protecting group strategies and cross-coupling chemistry.

The development of the tetrahydropyranyl (THP) group as one of the first generally useful protecting groups for alcohols was a crucial precursor to the synthesis and use of compounds like this compound. thieme-connect.de The utility of this specific molecule grew substantially with the advent and popularization of powerful synthetic methods that utilize terminal alkynes. The invention of the Sonogashira reaction in 1975 and the development of click chemistry in the early 2000s provided the key contexts in which a bifunctional reagent with a protected alcohol and a terminal alkyne becomes highly valuable. wikipedia.orgorganic-chemistry.org Therefore, the story of this compound is intrinsically linked to the evolution of these powerful synthetic transformations.

Foundational Significance of the Tetrahydropyranyl Moiety in Protecting Group Chemistry

The tetrahydropyranyl (THP) group is a foundational and widely used protecting group for hydroxyl functionalities in multistep organic synthesis. wikipedia.orgwikipedia.org Its popularity stems from a combination of low cost, ease of introduction, and its robust stability under a wide range of non-acidic reaction conditions. thieme-connect.denih.gov

Introduction and Removal: The THP group is typically introduced by reacting an alcohol with 3,4-dihydropyran (DHP) under acid catalysis. total-synthesis.comyoutube.com Common catalysts include p-toluenesulfonic acid (TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS), or various Lewis acids. nih.govtotal-synthesis.com The reaction proceeds via protonation of the DHP alkene to form a resonance-stabilized carbocation, which is then attacked by the alcohol. total-synthesis.com

Deprotection is readily achieved under mild acidic aqueous conditions, often using acetic acid or a catalytic amount of a stronger acid like HCl. youtube.comtandfonline.com This acid lability makes the THP group orthogonal to many other protecting groups that are removed under basic or hydrogenolysis conditions.

Advantages and Disadvantages: The primary advantages of the THP protecting group are:

Stability: It is stable to strongly basic conditions (e.g., ester hydrolysis), organometallic reagents (like Grignard and organolithium reagents), and metal hydride reductions. organic-chemistry.orgthieme-connect.de

Low Cost: The reagent used for its introduction, 3,4-dihydropyran, is inexpensive. nih.gov

Ease of Use: Both protection and deprotection steps are generally straightforward and high-yielding. nih.gov

The main disadvantage is that the reaction of an alcohol with DHP creates a new stereocenter at the acetal (B89532) carbon. organic-chemistry.orgwikipedia.org If the alcohol is already chiral, this results in the formation of a mixture of diastereomers, which can complicate purification and spectral analysis (e.g., NMR). thieme-connect.de Despite this, the reliability and robustness of the THP group have secured its place as a staple in the synthetic chemist's toolbox for decades. thieme-connect.de

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-but-3-ynoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-3-7-10-9-6-4-5-8-11-9/h1,9H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZSNKJFOFAJQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90875820 | |

| Record name | 2-(3-Butynyloxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40365-61-5 | |

| Record name | 2H-Pyran, 2-(3-butynyloxy)tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040365615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40365-61-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Butynyloxy)tetrahydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Methodologies for the Synthesis of 2 3 Butynyloxy Tetrahydro 2h Pyran

Direct Etherification Reactions for Tetrahydropyranyl Ether Formation

The most common and direct route to 2-(3-Butynyloxy)tetrahydro-2H-pyran involves the etherification of 3-butyn-1-ol (B147353) with 3,4-dihydro-2H-pyran (DHP). This reaction, known as tetrahydropyranylation, is a widely used method for protecting alcohols. nih.govwikipedia.org

Catalytic Approaches for Oxygen Alkylation with Dihydropyran Derivatives

The tetrahydropyranylation of alcohols is typically catalyzed by acids. A variety of catalysts have been developed to improve efficiency, selectivity, and reaction conditions. These include both Brønsted and Lewis acids. researchgate.net For the synthesis of this compound, the reaction involves the addition of the hydroxyl group of 3-butyn-1-ol to the double bond of DHP.

Commonly used catalysts include:

Brønsted acids: p-Toluenesulfonic acid (p-TsOH) is a classic and effective catalyst for this transformation. wikipedia.org

Lewis acids: A range of Lewis acids such as scandium(III) triflate (Sc(OTf)₃), indium(III) triflate (In(OTf)₃), and zinc chloride (ZnCl₂) have been employed to catalyze the reaction, often under milder conditions. researchgate.netresearchgate.net

Heterogeneous catalysts: To simplify product purification and catalyst recovery, solid-supported acid catalysts like silica-supported ammonium (B1175870) bisulfate (NH₄HSO₄@SiO₂) have been developed. nih.gov These catalysts allow for easy filtration and can often be recycled.

The choice of catalyst can influence reaction times, yields, and compatibility with other functional groups present in the substrate.

Mechanistic Insights into Acid-Catalyzed Tetrahydropyranylation

The acid-catalyzed tetrahydropyranylation of an alcohol with DHP proceeds through a well-established mechanism. The reaction is initiated by the protonation of the double bond in DHP by the acid catalyst. This generates a resonance-stabilized oxocarbenium ion intermediate. beilstein-journals.org

The alcohol, in this case 3-butyn-1-ol, then acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. Subsequent deprotonation of the resulting oxonium ion yields the final product, this compound, and regenerates the acid catalyst. The reaction is reversible and is typically driven to completion by using an excess of DHP or by removing the small amount of water that may be present.

Advanced Synthetic Routes and Optimization

While direct etherification is the most straightforward method, research continues to explore more advanced and optimized routes for the synthesis of tetrahydropyranyl ethers, including this compound.

Regioselective and Stereoselective Pathways for Butynyloxy Group Incorporation

The tetrahydropyranylation of an alcohol introduces a new chiral center at the C2 position of the pyran ring. When using an achiral alcohol like 3-butyn-1-ol, the product is a racemic mixture of two diastereomers. However, in the context of more complex molecules, achieving regioselectivity and stereoselectivity is crucial. For instance, the Prins cyclization reaction can be a powerful tool for the stereoselective synthesis of substituted tetrahydropyrans. beilstein-journals.org While not directly applied to the synthesis of the title compound from simple precursors, these advanced methods are vital in the synthesis of complex natural products containing similar structural motifs.

Exploration of Novel Reagent Systems for Enhanced Reaction Efficiency

The development of new reagent systems aims to improve reaction efficiency, reduce reaction times, and employ more environmentally benign conditions. For tetrahydropyranylation, this includes the use of:

Ionic liquids: These have been explored as alternative reaction media and catalysts. researchgate.net

Solvent-free conditions: Many modern methods aim to reduce or eliminate the use of volatile organic solvents. tandfonline.com

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields. nih.gov

These novel systems contribute to making the synthesis of compounds like this compound more efficient and sustainable.

The Tetrahydropyranyl Group as a Versatile Protecting Strategy

The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols in organic synthesis due to its favorable characteristics. nih.govwikipedia.org

Advantages of the THP protecting group include:

Ease of introduction: The reaction with DHP is generally high-yielding and straightforward. nih.gov

Stability: THP ethers are stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents (like Grignard and organolithium reagents), and many oxidizing and reducing agents. researchgate.net

Ease of removal: The THP group is readily cleaved under acidic conditions to regenerate the alcohol. wikipedia.org This allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups.

In the context of this compound, the THP group effectively masks the reactive hydroxyl group of 3-butyn-1-ol, allowing for chemical transformations to be carried out on the terminal alkyne without interference from the alcohol.

Methodologies for Hydroxyl Group Protection via THP Ether Formation

The formation of a tetrahydropyranyl (THP) ether is a widely utilized method for protecting hydroxyl groups in organic synthesis. This reaction involves the acid-catalyzed addition of an alcohol to the vinyl ether functionality of 3,4-dihydro-2H-pyran (DHP). total-synthesis.comsigmaaldrich.com The result is the formation of an acetal (B89532), which effectively masks the reactive hydroxyl group. total-synthesis.com

The general mechanism for THP ether formation begins with the protonation of the double bond in DHP by an acid catalyst. youtube.com This generates a resonance-stabilized carbocation, which is then attacked by the lone pair of electrons on the oxygen atom of the alcohol. youtube.com Subsequent deprotonation of the resulting oxonium ion yields the THP ether and regenerates the acid catalyst. total-synthesis.com

A diverse array of catalysts can be employed to facilitate this transformation, and they can be broadly categorized as follows:

Acid-Mediated Catalysts: Traditional Brønsted acids such as p-toluenesulfonic acid (TsOH) and pyridinium (B92312) p-toluenesulfonate (PPTS) are commonly used. total-synthesis.comnih.gov Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are also effective. sigmaaldrich.comnih.gov More recently, metal triflates, such as bismuth triflate (Bi(OTf)₃), have been shown to be highly efficient catalysts for this reaction, even under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org Zirconium tetrachloride (ZrCl₄) is another mild and efficient Lewis acid catalyst for this purpose. researchgate.net

Heterogeneous Catalysts: To simplify product purification and catalyst recovery, solid-supported acid catalysts have been developed. These include zeolites like H-beta, montmorillonite (B579905) clays (B1170129) (K-10), and silica-supported perchloric acid. organic-chemistry.orgnih.gov These catalysts offer advantages such as mild reaction conditions and the potential for recycling. organic-chemistry.org

Neutral Reagent-Mediated Methods: While less common, some methods proceed under neutral conditions, which can be beneficial for substrates containing acid-sensitive functional groups. rsc.org

The choice of catalyst and reaction conditions can be tailored based on the specific substrate and the presence of other functional groups in the molecule. For instance, for acid-sensitive substrates, milder catalysts like PPTS or heterogeneous catalysts are preferred. organic-chemistry.orgtotal-synthesis.com

Table 1: Comparison of Catalysts for THP Ether Formation

| Catalyst Type | Examples | Key Advantages |

|---|---|---|

| Brønsted Acids | p-Toluenesulfonic acid (TsOH) total-synthesis.comnih.gov, Pyridinium p-toluenesulfonate (PPTS) total-synthesis.comnih.gov | Readily available, effective total-synthesis.comnih.gov |

| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂) sigmaaldrich.comnih.gov, Bismuth triflate (Bi(OTf)₃) organic-chemistry.orgorganic-chemistry.org, Zirconium tetrachloride (ZrCl₄) researchgate.net | High efficiency, mild conditions organic-chemistry.orgorganic-chemistry.orgresearchgate.net |

| Heterogeneous Catalysts | Zeolite H-beta organic-chemistry.org, Montmorillonite K-10 clay nih.gov, Silica-supported perchloric acid organic-chemistry.org | Ease of separation, recyclability, mild conditions organic-chemistry.orgnih.gov |

Orthogonal Deprotection Strategies for the Alkyne-Bearing Tetrahydropyranyl Ether

Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others, which remain intact. This strategy is crucial in multi-step organic synthesis. The THP ether of this compound is sensitive to acidic conditions, allowing for its selective removal while other protecting groups that are stable to acid but labile to other conditions (e.g., base or fluoride (B91410) ions) can be preserved. total-synthesis.comthieme-connect.de

The standard method for cleaving a THP ether is through acidic hydrolysis. organic-chemistry.org This is typically achieved using dilute aqueous acid, such as hydrochloric acid or sulfuric acid. youtube.comnih.gov The mechanism is essentially the reverse of the protection step, involving protonation of the ether oxygen, followed by elimination of the alcohol to form a resonance-stabilized carbocation, which is then quenched by water. youtube.com

Several reagents and conditions can be employed for the deprotection of THP ethers, offering varying degrees of selectivity:

Aqueous Acid: Dilute solutions of strong acids like HCl or H₂SO₄ are effective but may not be suitable for molecules containing other acid-sensitive functional groups. youtube.comnih.gov

Mild Acid Catalysts: For more delicate substrates, milder acidic conditions are preferred. Reagents such as pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent or acetic acid are commonly used. nih.gov

Lewis Acids: Certain Lewis acids can also catalyze the deprotection of THP ethers. For example, bismuth triflate, in addition to promoting THP ether formation, can also be used for its cleavage. organic-chemistry.org Decaborane has also been reported as a mild and efficient catalyst for this transformation. koreascience.kr

Oxidative Deprotection: In some cases, oxidative methods can be employed. For instance, N-bromosuccinimide (NBS) in the presence of β-cyclodextrin in water has been shown to oxidatively deprotect THP ethers. organic-chemistry.org

The alkyne functionality in this compound is generally stable to the acidic conditions used for THP ether deprotection. This allows for the selective deprotection of the hydroxyl group, which can then undergo further reactions, such as coupling or reduction, while the alkyne remains available for subsequent transformations, a key aspect of orthogonal synthesis strategies.

Table 2: Selected Reagents for the Deprotection of THP Ethers

| Reagent/Condition | Key Features |

|---|---|

| Aqueous HCl or H₂SO₄ youtube.comnih.gov | Strong acid, effective but can be harsh. youtube.comnih.gov |

| Pyridinium p-toluenesulfonate (PPTS) nih.gov | Mild acidic conditions, suitable for sensitive substrates. nih.gov |

| Bismuth Triflate (Bi(OTf)₃) organic-chemistry.org | Lewis acid catalyst, can be used for both protection and deprotection. organic-chemistry.org |

| Decaborane koreascience.kr | Mild Lewis acid catalyst. koreascience.kr |

| N-Bromosuccinimide (NBS)/β-cyclodextrin organic-chemistry.org | Oxidative deprotection in water. organic-chemistry.org |

Chiral Induction and Diastereomeric Control in THP Ether Synthesis

A significant consideration in the synthesis of THP ethers is the creation of a new stereocenter at the anomeric carbon (C-2) of the tetrahydropyran (B127337) ring. organic-chemistry.orgtotal-synthesis.com When the alcohol substrate, such as 3-butyn-1-ol in the case of this compound, is achiral, the reaction with DHP results in a racemic mixture of the two enantiomers of the THP ether. However, if the alcohol substrate is already chiral, the reaction will produce a mixture of diastereomers. total-synthesis.com This can complicate purification and characterization due to the different physicochemical properties of diastereomers. total-synthesis.com

The formation of these diastereomers arises from the two possible faces of attack of the alcohol on the planar, resonance-stabilized carbocation intermediate. The ratio of the resulting diastereomers can be influenced by several factors, including the steric bulk of the alcohol and the reaction conditions.

While often viewed as a drawback, the introduction of this new stereocenter has been explored for applications in asymmetric synthesis. In some instances, a chiral auxiliary derived from a THP-like structure has been used to induce diastereoselectivity in reactions at other parts of the molecule. total-synthesis.com By strategically positioning the bulky THP group, it can shield one face of a nearby reactive center, directing an incoming reagent to the opposite face and leading to a high degree of diastereomeric control. total-synthesis.com

In the specific context of synthesizing this compound from the achiral 3-butyn-1-ol, the product will be a racemic mixture. If enantiomerically pure or enriched material is required, either a chiral version of DHP would need to be employed, or a resolution of the racemic mixture would be necessary. More advanced strategies could involve the use of a chiral catalyst that can differentiate between the two enantiotopic faces of the DHP double bond upon attack by the alcohol, though this is a more complex undertaking. The development of methods for the diastereoselective or enantioselective synthesis of THP ethers remains an active area of research in organic chemistry.

Elucidation of Chemical Reactivity and Mechanistic Transformations of 2 3 Butynyloxy Tetrahydro 2h Pyran

Reactivity Profiles of the Terminal Alkyne Functionality

The terminal alkyne group in 2-(3-butynyloxy)tetrahydro-2H-pyran is a site of rich chemical reactivity, amenable to a variety of transformations including reductions, cycloadditions, and functionalizations.

Catalytic Hydrogenation and Selective Reduction Chemistries

The triple bond of the alkyne can be fully or partially reduced under different catalytic conditions.

Catalytic Hydrogenation to Alkanes: Complete reduction of the alkyne to the corresponding alkane, 2-butoxy-tetrahydro-2H-pyran, can be achieved through catalytic hydrogenation. libretexts.org This reaction typically employs catalysts such as platinum, palladium, or nickel in the presence of hydrogen gas, leading to the saturation of the triple bond. youtube.com

Selective Reduction to Alkenes: More synthetically useful is the partial reduction to an alkene. The stereochemical outcome of this reduction is highly dependent on the choice of catalyst and reaction conditions.

Cis-Alkenes: The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) facilitates the syn-addition of hydrogen, yielding the corresponding cis-alkene, 2-(but-3-enyloxy)tetrahydro-2H-pyran. libretexts.orgorganicchemistrytutor.com

Trans-Alkenes: Conversely, reduction with sodium or lithium metal in liquid ammonia, known as a dissolving metal reduction, proceeds via a radical anion intermediate and results in the anti-addition of hydrogen, affording the trans-alkene. libretexts.org

Table 1: Selective Reduction of Terminal Alkynes

| Desired Product | Reagents and Conditions | Mechanism Highlights |

|---|---|---|

| Alkane | H₂, Pt/C or Pd/C or Ni | Complete saturation of the triple bond. youtube.com |

| cis-Alkene | H₂, Lindlar's Catalyst | Syn-addition of hydrogen. organicchemistrytutor.com |

| trans-Alkene | Na or Li, liquid NH₃ | Anti-addition via a radical anion intermediate. libretexts.org |

Propensity for Cycloaddition Reactions, Including Click Chemistry Applications

The terminal alkyne of this compound is an excellent substrate for various cycloaddition reactions, most notably the [3+2] cycloadditions that form the basis of "click chemistry."

[3+2] Cycloaddition Reactions: These reactions involve the combination of a 1,3-dipole with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. uchicago.eduyoutube.com A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which joins the alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole. nih.gov This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.gov

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a catalyst-free alternative, which is particularly advantageous in biological systems where the toxicity of copper is a concern. iris-biotech.deresearchgate.net

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions: The alkyne can also participate as a dienophile in IEDDA reactions with electron-deficient dienes, such as tetrazines, to form pyridazine (B1198779) derivatives.

The products of these click reactions, particularly the triazole linkage, can serve as stable connectors between different molecular fragments in applications like drug discovery and materials science.

Table 2: Cycloaddition Reactions of Terminal Alkynes

| Reaction Type | Reactants | Product | Key Features |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne, Azide, Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole | High yield, mild conditions, robust. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne), Azide | 1,2,3-triazole | Catalyst-free, suitable for biological systems. researchgate.net |

| Inverse Electron-Demand Diels-Alder (IEDDA) | Alkyne, Electron-deficient diene (e.g., tetrazine) | Dihydropyridazine, which can aromatize to a pyridazine | Rapid kinetics. |

Directed Functionalization and Derivatization of the Triple Bond

The terminal alkyne can be readily alkylated following deprotonation with a strong base, such as n-butyllithium, to form a lithium acetylide. This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides, to form internal alkynes. The use of tetrahydrofuran (B95107) (THF) as a solvent is common for these reactions. researchgate.net

Transformations Involving the Tetrahydropyran (B127337) Ring System

The tetrahydropyran (THP) ether serves as a common protecting group for alcohols in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. wikipedia.orgwikipedia.org

Acid-Mediated Ring-Opening and Rearrangement Pathways

The THP ether is readily cleaved under acidic conditions. youtube.com The mechanism involves protonation of the ether oxygen, followed by formation of a resonance-stabilized oxocarbenium ion. youtube.com This intermediate is then trapped by a nucleophile, such as water or an alcohol, to regenerate the parent alcohol and form 5-hydroxypentanal. wikipedia.org

Various acidic catalysts can be employed for the deprotection of THP ethers, including strong acids like sulfuric acid and Lewis acids. researchgate.netmdpi.com The choice of acid and reaction conditions can be tuned to achieve selective cleavage in the presence of other acid-sensitive functional groups. organic-chemistry.org

Stereoelectronic Effects on Ring Conformation and Reactivity

The reactivity of the tetrahydropyran ring is influenced by stereoelectronic effects, particularly the anomeric effect. This effect describes the tendency of a substituent at the anomeric carbon (the carbon atom bonded to two oxygen atoms) to adopt an axial orientation. This preference is due to a stabilizing interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital (σ*) of the C-O bond of the substituent. rsc.orgyoutube.com

The conformation of the tetrahydropyran ring, which typically adopts a chair conformation, can influence the rate of reactions such as hydrolysis. Studies have shown that acetals with a fixed boat conformation can hydrolyze faster than those in a more stable chair conformation, partly due to the higher ground state energy of the boat form. rsc.orgrsc.org The orientation of the lone pairs on the oxygen atoms (synperiplanar vs. antiperiplanar) also plays a role in the reactivity of the acetal (B89532) linkage. rsc.orgrsc.org

Reactivity of the Ether Linkage

The chemical behavior of this compound is largely dictated by the reactivity of its ether functionalities. The molecule contains two distinct ether linkages: the endocyclic ether within the tetrahydropyran (THP) ring and the exocyclic acetal linkage connecting the 3-butynyloxy group to the THP ring. The latter is significantly more reactive and is the primary site for the transformations discussed below. This acetal linkage makes the tetrahydropyranyl group a widely utilized protecting group for alcohols in organic synthesis, prized for its stability in neutral and basic conditions and its facile removal under mild acidic conditions. youtube.comwikipedia.org

Nucleophilic Substitution Reactions and Their Mechanistic Details

The cleavage of the ether linkage in this compound typically proceeds via nucleophilic substitution, initiated by acid catalysis. The reaction pathway, whether SN1 or SN2, is determined by the structure of the ether and the reaction conditions. youtube.comlibretexts.org

In the context of this molecule, the substitution occurs at the anomeric carbon (the carbon atom bonded to two oxygen atoms) of the THP ring. The process begins with the protonation of the exocyclic ether oxygen by a strong acid, which converts the alkoxy group into a good leaving group (3-butyn-1-ol). libretexts.orgmasterorganicchemistry.com

SN1 Mechanism: Due to the structure of the THP group, the cleavage predominantly follows an SN1-type mechanism. youtube.comyoutube.com The key steps are:

Protonation: The ether oxygen is protonated by an acid (e.g., HBr, HI, or TsOH). youtube.comyoutube.com

Formation of a Carbocation Intermediate: The protonated ether undergoes heterolytic cleavage, where the 3-butyn-1-ol (B147353) molecule departs as the leaving group. This results in the formation of a resonance-stabilized oxocarbenium ion intermediate. This cation is relatively stable because the positive charge is delocalized by the adjacent endocyclic oxygen atom, which facilitates its formation. youtube.comnih.gov

Nucleophilic Attack: A nucleophile (which can be the conjugate base of the acid used, such as I⁻ or Br⁻, or a solvent molecule like water) attacks the electrophilic carbocation, leading to the final product. ksu.edu.sa

This SN1 pathway is favored because it proceeds through a stabilized tertiary carbocation intermediate. youtube.comlibretexts.org

SN2 Mechanism: A pure SN2 mechanism for the cleavage of the THP ether is less common but can be a contributing pathway, especially with highly reactive nucleophiles and in solvent systems that disfavor carbocation formation. masterorganicchemistry.com In a hypothetical SN2 reaction:

Protonation: As with the SN1 mechanism, the ether oxygen is first protonated.

Backside Attack: The nucleophile directly attacks the anomeric carbon in a single, concerted step, displacing the 3-butyn-1-ol group. ksu.edu.sa

However, the steric hindrance around the anomeric carbon and the stability of the oxocarbenium ion make the SN1 pathway the dominant and more accepted mechanism for the cleavage of THP ethers. youtube.comyoutube.com

Oxidative Transformations and Stability Considerations

The this compound molecule possesses two main sites susceptible to oxidative transformations: the carbon-hydrogen bonds adjacent to the ether oxygen (α-hydrogens) and the terminal alkyne group.

Stability of the Ether Linkage: Ethers are generally considered stable functional groups and are often used as solvents for reactions because of their relative inertness to many reagents, including oxidants, bases, and nucleophiles. libretexts.org The THP ether linkage in this compound is stable under neutral and basic conditions. However, like other ethers, it can be susceptible to slow oxidation by atmospheric oxygen over prolonged periods, potentially forming hydroperoxides at the α-carbon positions. This process is a radical chain reaction and is a general stability concern for many ethers.

Oxidation of the Alkyne Group: The terminal alkyne (C≡C-H) is a more reactive site for oxidation. It can undergo various oxidative reactions, such as oxidative cleavage with strong oxidizing agents like ozone or potassium permanganate, which would break the carbon-carbon triple bond. The acidic proton of the terminal alkyne can also be removed by a strong base, and the resulting acetylide can participate in further reactions. wikipedia.org

Acid- and Base-Catalyzed Cleavage Mechanisms

Acid-Catalyzed Cleavage: The cleavage of this compound is most efficiently achieved under acidic conditions. The THP group is, in fact, an acetal, which is well-known to be highly sensitive to acid-catalyzed hydrolysis. youtube.com The mechanism is a classic example of acetal hydrolysis and is significantly more facile than the cleavage of simple dialkyl ethers. youtube.com

The detailed mechanism is as follows:

Protonation: The reaction is initiated by the protonation of one of the ether oxygens. Protonation of the exocyclic oxygen is typically the productive pathway for cleavage. libretexts.orgmasterorganicchemistry.com

Leaving Group Departure: The protonated ether cleaves to form the alcohol (3-butyn-1-ol) and a resonance-stabilized oxocarbenium ion. youtube.com

Nucleophilic Capture: A nucleophile, typically water present in the acidic solution, attacks the carbocation.

Deprotonation: The resulting protonated hemiacetal is deprotonated by a base (e.g., water) to yield 2-hydroxytetrahydropyran (B1345630) (the hemiacetal form of 5-hydroxypentanal) and regenerates the acid catalyst.

This reaction can be performed with very mild acid catalysts, such as p-toluenesulfonic acid (TsOH) or even acetic acid in an aqueous solvent mixture. youtube.comwikipedia.org

Table 1: Reaction Conditions for Acid-Catalyzed Cleavage of THP Ethers

| Catalyst | Solvent | Temperature | Notes |

|---|---|---|---|

| Acetic Acid (AcOH) | Tetrahydrofuran/Water | Room Temperature | Mild conditions for deprotection. wikipedia.org |

| p-Toluenesulfonic acid (TsOH) | Methanol | Room Temperature | Catalytic amount of acid is sufficient. youtube.com |

| Hydrochloric Acid (HCl) | Aqueous solution | Room Temperature | Strong acid, rapid cleavage. wikipedia.org |

Base-Catalyzed Cleavage: The ether linkage in this compound is generally stable to bases. Cleavage of unactivated C-O ether bonds under basic conditions is energetically unfavorable and requires harsh conditions. Unlike acid catalysis, there is no low-energy pathway to make the alkoxy group a better leaving group.

However, theoretical studies on other types of ethers, such as the β-O-4 linkage in lignin, show that base-catalyzed cleavage can occur under specific circumstances, often involving the formation of an intermediate where the base interacts with adjacent protons to facilitate C-O bond scission. nih.gov For a simple acetal like the THP ether in this compound, direct base-catalyzed cleavage is not a standard synthetic transformation. The primary reactive site under basic conditions would be the acidic proton of the terminal alkyne, which can be deprotonated by a strong base like sodium hydroxide (B78521) or potassium hydroxide, especially at higher temperatures. nih.gov This deprotonation does not, however, lead to the cleavage of the ether bond.

Table 2: List of Chemical Compounds

| Compound Name | IUPAC Name | Formula |

|---|---|---|

| This compound | 2-(But-3-yn-1-yloxy)oxane | C₉H₁₄O₂ |

| 3-Butyn-1-ol | But-3-yn-1-ol | C₄H₆O |

| 2-Hydroxytetrahydropyran | Oxan-2-ol | C₅H₁₀O₂ |

| p-Toluenesulfonic acid | 4-Methylbenzenesulfonic acid | C₇H₈O₃S |

| Acetic Acid | Ethanoic acid | C₂H₄O₂ |

| Tetrahydrofuran | Oxolane | C₄H₈O |

| Ozone | Trioxygen | O₃ |

| Potassium permanganate | Potassium manganate(VII) | KMnO₄ |

| Sodium hydroxide | Sodium hydroxide | NaOH |

Applications of 2 3 Butynyloxy Tetrahydro 2h Pyran in Complex Molecule Synthesis

Core Building Block in Heterocyclic and Carbocyclic Framework Construction

The dual functionality of 2-(3-Butynyloxy)tetrahydro-2H-pyran is particularly advantageous in the construction of diverse ring systems. The alkyne can participate in a wide array of metal-catalyzed and acid-catalyzed cyclization reactions to form both carbocyclic and heterocyclic frameworks.

While the parent molecule itself contains a tetrahydropyran (B127337) ring, its utility extends to the synthesis of more complex, substituted THP derivatives. The alkyne can be elaborated into a carbon chain which, after removal of the THP protecting group, can undergo a subsequent cyclization to form a new, often fused or spirocyclic, tetrahydropyran ring system. For instance, the alkyne can be hydrated to a ketone, which can then serve as an electrophile in an intramolecular cyclization. Furthermore, the existing THP ring can influence the stereochemical outcome of reactions, providing a degree of diastereocontrol in the formation of new stereocenters. The synthesis of various substituted tetrahydropyrans often relies on methods like the Prins reaction and hetero-Diels-Alder reactions to construct the core ring structure. researchgate.netorganic-chemistry.org

The terminal alkyne is a powerful tool for building annulated (fused) and bridged ring systems. Intramolecular reactions starting from substrates derived from this compound are a common strategy. For example, a Pauson-Khand reaction, which involves the reaction of an alkyne, an alkene, and carbon monoxide, can be employed intramolecularly to construct a cyclopentenone fused to another ring. Similarly, intramolecular Diels-Alder reactions or transition-metal-catalyzed cyclizations can lead to the formation of complex bicyclic and polycyclic frameworks that are central to many natural products and pharmaceuticals.

Strategic Intermediate in Natural Product and Bioactive Compound Synthesis

The utility of this compound is highlighted by its successful application as a key intermediate in the total synthesis of several complex natural products and bioactive molecules.

In the intricate total synthesis of Phomoidride D, a complex fungal metabolite, a protected form of 3-butyn-1-ol (B147353), such as this compound, serves as a crucial building block. The synthesis often involves the coupling of this alkyne-containing fragment with another advanced intermediate. The alkyne functionality is then typically transformed through a series of steps, including reductions and oxidations, to construct the core carbon skeleton of the natural product. The THP ether provides stable protection for the hydroxyl group throughout these demanding transformations, only to be removed at a later, strategic stage of the synthesis.

The synthesis of Rugulactone, a naturally occurring pyran-2-one, and its analogues can utilize this compound or similar building blocks. The construction of the characteristic dihydropyranone core of Rugulactone often involves the reaction of an aldehyde with a suitable diene or an equivalent synthetic strategy. The butynyloxy side chain can be incorporated early in the synthesis and later modified to introduce the required functionality of the final natural product. The versatility of the alkyne allows for the introduction of various substituents, enabling the synthesis of a library of Rugulactone analogues for structure-activity relationship studies.

The introduction of new functional groups onto a steroid skeleton is a key strategy for modifying its biological activity. This compound is an ideal reagent for this purpose. The terminal alkyne can be coupled to a steroid backbone, which has been previously functionalized with a suitable reactive group, using well-established cross-coupling reactions like the Sonogashira coupling. This appends a four-carbon chain with a protected hydroxyl group to the steroid. Subsequent deprotection of the THP ether reveals the alcohol, which can be further oxidized or substituted. This methodology allows for the systematic modification of steroids, providing access to novel derivatives with potentially enhanced or altered pharmacological profiles. theses.cz

Contributions to Materials Science and Specialty Chemical Development

The unique combination of a reactive alkyne functionality and a protective THP group allows for the strategic incorporation of a butynyloxy linker into larger molecular frameworks. This has potential implications for the development of advanced materials with tailored electronic and physical properties.

While direct literature citing the use of this compound for the synthesis of advanced electron donors and charge transfer complexes is limited, its structural components suggest a significant potential in this area. The terminal alkyne is a key functional group for constructing extended π-conjugated systems, which are fundamental to the design of electron-rich molecules.

The synthesis of such systems often involves carbon-carbon bond-forming reactions where terminal alkynes are crucial reactants. For instance, after the removal of the acid-labile THP protecting group to reveal the terminal alkyne and the primary alcohol (3-butyn-1-ol), the molecule can be engaged in various coupling reactions. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent method for creating conjugated enynes and other complex frameworks that can serve as the core of an electron donor.

The resulting alcohol functionality from the deprotection of the THP ether offers another site for modification. It can be functionalized to enhance solubility, influence molecular packing, or attach to other molecular components, thereby fine-tuning the properties of the final electron donor molecule. The formation of charge-transfer complexes often involves the interaction of an electron-rich donor molecule with an electron-deficient acceptor. organic-chemistry.org The extended conjugation achievable through the alkyne group of this compound is a key strategy for lowering the ionization potential of a molecule, a desirable characteristic for an effective electron donor in such complexes. organic-chemistry.org

Table 1: Potential Reactions for Modifying this compound for Electron Donor Synthesis

| Reaction Type | Reagents/Catalysts | Resulting Structure | Purpose in Electron Donor Synthesis |

| Deprotection | Acidic conditions (e.g., PTSA in methanol) | 3-Butyn-1-ol | Exposes the terminal alkyne and hydroxyl group for further reactions. |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base, Aryl-X | Aryl-substituted butynol (B8639501) derivative | Extends π-conjugation to create an electron-rich system. |

| Glaser Coupling | Cu(I) salts, oxidant | 1,3-Diynes | Dimerization to form a larger conjugated system. |

| Etherification/Esterification | Alkyl/Acyl halide, base | Modified hydroxyl group | Improves solubility and influences material morphology. |

This table illustrates potential synthetic routes and is based on general organic chemistry principles, not on specific documented syntheses using this compound for this purpose.

The incorporation of specific functional groups into polymers is a key strategy for designing materials with customized properties. The terminal alkyne of this compound makes it a candidate for integration into polymer chains through various polymerization techniques.

One such method is alkyne metathesis polymerization, which can produce polyalkynes with interesting electronic and optical properties. More commonly, the alkyne can serve as a precursor for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). By converting a comonomer to an azide (B81097), the butynyloxy unit can be readily "clicked" into a polymer backbone, forming a triazole linkage. This approach is known for its high efficiency and functional group tolerance.

The flexible four-carbon chain of the butynyloxy group can act as a spacer within the polymer, potentially influencing its physical properties. For example, it could enhance solubility in organic solvents and affect the polymer's morphology in the solid state, which is crucial for applications in organic electronics. The tetrahydropyran (THP) group is typically employed as a protecting group for the alcohol and would likely be removed prior to or during the polymerization process to unmask the reactive alkyne. nih.govnih.gov While the direct polymerization of this compound is not widely reported, the use of related pyran-containing monomers in polymerization has been explored. For instance, the radical-initiated terpolymerization of 3,4-dihydro-2H-pyran with maleic anhydride (B1165640) and vinyl acetate (B1210297) has been investigated for the synthesis of polymers with potential biomedical applications. researchgate.net

Table 2: Potential Polymerization Strategies Involving this compound

| Polymerization Method | Role of this compound | Potential Polymer Properties |

| Alkyne Metathesis | Monomer (after deprotection) | Conjugated polymer backbone, potential for electronic applications. |

| Azide-Alkyne "Click" Chemistry | Alkyne-functionalized building block | Introduction of flexible linkers, tailored solubility and morphology. |

| Co-polymerization | Co-monomer with other vinyl or cyclic monomers | Modification of polymer properties with a functional side chain. |

This table outlines potential polymerization strategies based on the known reactivity of the functional groups present in the molecule.

Investigation of 2 3 Butynyloxy Tetrahydro 2h Pyran S Interactions Within Biological Systems

Molecular Target Interactions and Enzyme Inhibition Studies

There is currently no published research specifically investigating the interaction of 2-(3-Butynyloxy)tetrahydro-2H-pyran with molecular targets or its potential as an enzyme inhibitor. The following sections, which were intended to detail such interactions, cannot be populated with specific data for this compound.

Mechanistic Basis of Squalene (B77637) Synthase Inhibition

No studies have been identified that explore the inhibition of squalene synthase by this compound. Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, and its inhibitors are of interest for the development of lipid-lowering therapies. The mechanism of action for known squalene synthase inhibitors typically involves mimicking the substrate or intermediate transition states of the enzymatic reaction. Without experimental data, any discussion of how this compound might inhibit this enzyme would be purely speculative.

Research on the Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 5

Similarly, the scientific literature lacks any studies on the effects of this compound on 17β-Hydroxysteroid Dehydrogenase Type 5 (17β-HSD5), also known as AKR1C3. This enzyme is involved in the synthesis of androgens and estrogens and is a target for the development of treatments for hormone-dependent cancers. Research into inhibitors of 17β-HSD5 focuses on compounds that can selectively bind to its active site.

Role of the Butynyloxy Moiety in Active Site Covalent Adduct Formation

The butynyloxy moiety contains a terminal alkyne, a functional group that can, in some contexts, participate in covalent bond formation with enzymatic active site residues, leading to irreversible inhibition. However, no research has been published that investigates whether the butynyloxy group of this compound can form covalent adducts with any biological target.

Structural Biology and Ligand-Protein Recognition

In the absence of studies on the interaction of this compound with any specific protein, a detailed analysis of its structural biology and ligand-protein recognition is not possible.

Analysis of Tetrahydropyran (B127337) Ring Interactions with Hydrophobic Pockets

The tetrahydropyran (THP) ring is a common scaffold in medicinal chemistry. Its saturated, heterocyclic structure can engage in various non-covalent interactions within protein binding sites. Depending on the specific topology of a binding pocket, the THP ring can participate in hydrophobic interactions and, due to the oxygen atom, can also act as a hydrogen bond acceptor. Without a known protein partner for this compound, any analysis of its THP ring's interactions remains theoretical.

Conformational Determinants of Biological Activity

The biological activity of a small molecule is intrinsically linked to its three-dimensional conformation. The flexible nature of the ether linkage and the chair-like conformations of the tetrahydropyran ring in this compound would allow it to adopt various shapes. Determining which of these conformations is biologically active would require experimental data from structural biology techniques like X-ray crystallography or NMR spectroscopy of the compound bound to a target protein, none of which is currently available.

Implications for Early-Stage Medicinal Chemistry Research

The tetrahydropyran ring is a common motif in many biologically active molecules. While extensive research exists for the pyran class of compounds, specific data on the biological activities of this compound, particularly concerning its effects on cholesterol and steroid metabolism, are not extensively documented in publicly available literature. nih.gov The following sections discuss the potential for this compound in medicinal chemistry based on the activities of structurally related pyran derivatives.

Hypercholesterolemia is a critical risk factor for cardiovascular diseases. nih.gov The search for novel therapeutic agents to manage high cholesterol levels is a significant area of pharmaceutical research. While there is no direct evidence in the reviewed literature detailing the antihypercholesterolemic activity of this compound, the broader family of pyran-containing compounds has been investigated for such properties.

For instance, certain pyran derivatives have been designed as inhibitors of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. Although not involving the specific compound of interest, these studies establish the pyran scaffold as a viable starting point for developing new antihypercholesterolemic drugs. The exploration of compounds like this compound could be a future research direction, leveraging the known properties of the pyran core to design novel agents that may interact with targets in lipid metabolism.

The modulation of steroid metabolism is crucial for treating a variety of diseases, including hormonal disorders and certain cancers. Steroids themselves are a class of lipids characterized by a specific four-ring carbon structure. The interaction of small molecules with the enzymes and receptors involved in steroid pathways can lead to significant therapeutic effects.

Research into steroidal pyran derivatives has shown that the pyran moiety can influence the molecule's interaction with biological targets like DNA. nist.gov This suggests that incorporating a pyran ring, such as the tetrahydropyran unit in this compound, could be a strategy for developing new modulators of steroid metabolism. The alkyne group present in this compound offers a site for further chemical modification, potentially allowing for the creation of derivatives that could interact with specific enzymes or receptors in steroidogenic pathways. However, it must be reiterated that studies specifically validating this for this compound are not currently present in the reviewed scientific literature. nih.gov

Broader Biological Activities of Pyran-Containing Scaffolds

The pyran ring is a versatile scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities. nih.govthermofisher.com This structural motif is a key component in medicinal chemistry for the development of new therapeutic agents.

The pyran scaffold is a core component of many compounds exhibiting significant antimicrobial properties. Research has demonstrated the efficacy of various pyran derivatives against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria.

For example, studies on 2H-pyran-3(6H)-one derivatives have identified specific structural features that enhance antibacterial activity. It was found that the presence of an α,β-unsaturated ketone system is crucial for their biological action. Furthermore, the nature and size of substituents at different positions on the pyran ring significantly influence their potency. nih.gov One study highlighted that bulkier substituents at the C-2 position of the pyran ring were associated with greater antibacterial activity against Gram-positive bacteria. nih.gov

The table below summarizes the minimum inhibitory concentration (MIC) for selected 2H-pyran-3(6H)-one derivatives against specific bacterial strains, illustrating the potent antimicrobial activity achievable with this scaffold. nih.gov

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 2593 | 1.56 |

| 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 |

This table presents data on the antimicrobial activity of specific pyran derivatives as reported in the cited literature.

These findings underscore the potential of the pyran scaffold as a template for designing novel antimicrobial agents. The structural diversity that can be built around the pyran core allows for the fine-tuning of activity and specificity.

Biochemical probes are essential tools for studying complex biological systems. They are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, thereby allowing researchers to investigate their function. The pyran scaffold has proven to be a valuable framework in the design of such probes.

The functionalized 4H-pyran scaffold has been successfully incorporated into DNA-encoded chemical libraries. nist.gov This advanced technique allows for the synthesis and screening of vast numbers of compounds to identify molecules with high affinity for a specific biological target. The rigid and three-dimensional structure of certain pyran derivatives, such as spirocyclic pyrans, makes them particularly suitable for creating diverse and structurally complex libraries for drug discovery and chemical biology research. nist.gov

Furthermore, pyran-containing molecules have been designed to interact with and study nucleic acids. For instance, certain steroidal pyran derivatives have been shown to bind to DNA through electrostatic and hydrophobic interactions. nist.gov These interactions can be studied using techniques like UV-vis and fluorescence spectroscopy, as well as gel electrophoresis, providing insights into the binding modes and affinities of these compounds. The ability of these molecules to cleave DNA under certain conditions further highlights their potential as probes for studying DNA structure and function. nist.gov The development of such molecules is crucial for understanding the mechanisms of DNA damage and repair, as well as for the design of new therapeutic agents that target DNA.

Advanced Characterization and Computational Analysis of 2 3 Butynyloxy Tetrahydro 2h Pyran

Spectroscopic Methods for Structural and Mechanistic Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of 2-(3-Butynyloxy)tetrahydro-2H-pyran and for studying its behavior in chemical reactions. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal tools for its characterization.

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy is indispensable for the structural verification of this compound. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

The ¹H NMR spectrum exhibits characteristic signals for both the tetrahydropyran (B127337) ring and the butynyloxy side chain. The protons on the THP ring typically appear as a complex series of multiplets in the δ 1.5-1.9 ppm range. The diastereotopic protons adjacent to the ring oxygen (C6) resonate at approximately δ 3.5 and 3.9 ppm. A key signal is the anomeric proton at C2 (the carbon bonded to both oxygens), which appears around δ 4.8 ppm. For the side chain, the methylene (B1212753) protons adjacent to the ether oxygen appear as a triplet around δ 3.6-4.0 ppm, while the propargylic methylene protons are observed near δ 2.4 ppm. The terminal alkyne proton gives a characteristic signal, a triplet, around δ 1.9-2.0 ppm. It is worth noting that the introduction of the chiral center at C2 can lead to complex NMR spectra if the starting alcohol was also chiral, resulting in diastereomers. thieme-connect.de

The ¹³C NMR spectrum provides complementary information. The carbons of the THP ring typically resonate in the δ 19-30 ppm and δ 62-68 ppm regions, with the anomeric carbon (C2) appearing significantly downfield around δ 98-99 ppm. For the butynyloxy chain, the terminal alkyne carbons appear around δ 69 ppm (C≡CH) and δ 80 ppm (C≡CH), while the methylene carbons resonate at approximately δ 20 ppm (propargylic) and δ 65 ppm (ether-linked). nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is generated based on typical chemical shift values for similar structures.

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| THP Ring | ||

| C2-H (anomeric) | ~ 4.8 | ~ 98.5 |

| C3, C4, C5-H | ~ 1.5 - 1.9 | ~ 25.4, 19.5, 30.4 |

| C6-H | ~ 3.5, ~ 3.9 | ~ 62.2 |

| Butynyloxy Chain | ||

| C1'-H (OCH₂) | ~ 3.6, ~ 3.9 | ~ 65.0 |

| C2'-H (CH₂C≡) | ~ 2.4 | ~ 19.8 |

| C3'-C≡CH | - | ~ 80.0 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₁₄O₂, corresponding to a molecular weight of approximately 154.21 g/mol . nih.govnist.gov

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The most prominent fragmentation pathway for 2-substituted THP ethers is the cleavage of the exocyclic C-O bond, leading to the formation of a highly stable tetrahydropyranyl cation. This results in a base peak in the mass spectrum at a mass-to-charge ratio (m/z) of 85. nih.gov This fragment is a hallmark of the THP protecting group and is often used to identify its presence in a molecule. Other fragments may arise from the butynyloxy chain, but the m/z 85 peak is typically the most intense. nih.govresearchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄O₂ | nist.gov |

| Molecular Weight | 154.2063 | nist.gov |

| Monoisotopic Mass | 154.099379685 Da | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a theoretical lens to examine the properties of this compound at an atomic level, offering insights that complement experimental data.

Conformational Analysis and Potential Energy Surface Exploration

The tetrahydropyran ring is not planar and, like cyclohexane, adopts a low-energy chair conformation. wikipedia.org For this compound, the substituent at the anomeric C2 position can exist in either an axial or equatorial orientation. The relative stability of these two conformers is governed by a combination of steric effects and electronic interactions, most notably the anomeric effect. The anomeric effect generally favors the axial position for an electronegative substituent at the anomeric carbon, as this allows for a stabilizing overlap between the lone pair of the ring oxygen and the σ* antibonding orbital of the exocyclic C-O bond.

Computational exploration of the potential energy surface can map the energy barriers between different chair and boat conformations and determine the global minimum energy structure. For most 2-alkoxy-tetrahydropyrans, a significant population of the axial conformer is predicted and observed, highlighting the importance of the anomeric effect over steric hindrance. acs.org

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can elucidate the electronic structure and energetic properties of the molecule. nih.govresearchgate.net These methods can compute a variety of molecular properties, including:

Electron Distribution and Molecular Orbitals: Calculations can map the electron density, identifying the electron-rich regions (the two ether oxygens and the alkyne π-system) and electron-poor regions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be visualized to predict sites of electrophilic and nucleophilic attack.

Bond Dissociation Energies: The strength of each bond can be calculated, predicting which bonds are most likely to break during a reaction. nih.gov

Ionization Potential and Electron Affinity: These calculations quantify the energy required to remove an electron and the energy released upon adding an electron, respectively, which are fundamental measures of reactivity. nih.gov The sp-hybridized carbons of the alkyne group exert a strong attraction on the π-electrons, binding them more tightly than the π-electrons of a double bond. msu.edu

Table 3: Computationally Predicted Properties (PubChem)

| Property | Value |

|---|---|

| Exact Mass | 154.099379685 Da |

| Polar Surface Area | 18.5 Ų |

| Rotatable Bond Count | 3 |

| XLogP3-AA | 1.5 |

Source: PubChem CID 142440 nih.gov

Theoretical Prediction of Reactivity and Reaction Coordinates

Computational modeling can predict the reactivity of different functional groups within the molecule. The THP group is known to be stable under basic, organometallic, and hydride conditions but is readily cleaved by acid. organic-chemistry.orgthieme-connect.de Theoretical calculations can model the mechanism of this acid-catalyzed hydrolysis, mapping the reaction coordinate from the protonated ether through the oxocarbenium ion intermediate to the final products, 3-butyn-1-ol (B147353) and 5-hydroxypentanal. wikipedia.org

The reactivity of the alkyne can also be predicted. The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base. youtube.com The triple bond itself is susceptible to various additions. While thermodynamically less stable than alkenes, the addition reactions to alkynes can sometimes be slower. msu.edu This is because the π-electrons in the triple bond are held more tightly by the sp-hybridized carbons. msu.edu Computational studies can model the transition states and activation energies for reactions such as hydration, hydrogenation, or cycloadditions, providing a theoretical basis for understanding its chemical behavior and selectivity. researchgate.netnumberanalytics.com

In Silico Modeling of Molecular Recognition and Binding Interactions

In the realm of modern medicinal chemistry and materials science, in silico modeling has emerged as an indispensable tool for predicting and analyzing the interactions between a small molecule and its biological or chemical environment. For the compound this compound, computational approaches offer a powerful lens through which to examine its potential for molecular recognition and the nature of its binding interactions. While specific experimental and computational studies on the binding profile of this compound are not extensively documented in publicly available literature, we can extrapolate the methodologies and potential outcomes based on studies of structurally related compounds and the established principles of computational chemistry.

The process of molecular recognition is fundamental to a molecule's function and involves non-covalent interactions such as hydrogen bonding, van der Waals forces, hydrophobic interactions, and electrostatic interactions. Computational methods allow for the detailed investigation of these forces, providing insights into the binding affinity and specificity of a ligand for a particular receptor or binding site. plos.org

Molecular docking is a primary computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org For this compound, docking studies could be employed to screen a virtual library of potential protein targets or to investigate its interaction with a known receptor. The results of such studies would typically include a binding score, which estimates the binding affinity, and a predicted binding pose, illustrating the key intermolecular interactions.

For instance, in studies of other ether-containing compounds, molecular docking has been successfully used to identify key amino acid residues involved in binding and to correlate binding energies with biological activity. nih.govnih.gov These studies often reveal the critical role of hydrogen bond acceptors, like the ether oxygen in the tetrahydropyran ring of our target molecule, in anchoring the ligand within a binding pocket. nih.gov

Beyond simple docking, more advanced computational methods such as molecular dynamics (MD) simulations can provide a dynamic view of the binding process. nih.gov MD simulations model the movement of atoms and molecules over time, offering a more realistic representation of the conformational changes that occur upon binding. plos.org From these simulations, binding free energies can be calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), which provide a more accurate estimation of binding affinity by accounting for solvent effects and entropic contributions. dntb.gov.ua

Although no specific data exists for this compound, we can present a hypothetical data table to illustrate the type of information that would be generated from a molecular docking and MM/GBSA study against a hypothetical protein target.

Hypothetical Molecular Docking and Binding Free Energy Data for this compound

| Parameter | Value | Unit |

|---|---|---|

| Docking Score | -7.5 | kcal/mol |

| Predicted Binding Affinity (Ki) | 500 | nM |

| van der Waals Energy | -45.2 | kcal/mol |

| Electrostatic Energy | -12.8 | kcal/mol |

| Polar Solvation Energy | 30.5 | kcal/mol |

| Non-polar Solvation Energy | -4.1 | kcal/mol |

| Calculated Binding Free Energy (ΔGbind) | -31.6 | kcal/mol |

Note: The data in this table is purely hypothetical and for illustrative purposes only.

Furthermore, the analysis of the interaction fingerprint from these simulations can reveal the specific types of contacts made between the ligand and the receptor. For this compound, key interactions would likely involve the ether oxygen of the tetrahydropyran ring acting as a hydrogen bond acceptor, and the butynyl group potentially participating in hydrophobic or π-alkyl interactions.

Hypothetical Interaction Fingerprint for this compound with a Protein Target

| Interaction Type | Interacting Residues |

|---|---|

| Hydrogen Bond | TYR23, SER45 |

| Hydrophobic (Alkyl) | LEU18, VAL33, ILE50 |

| π-Alkyl | PHE27 |

Note: The data in this table is purely hypothetical and for illustrative purposes only.

Comparative Academic Analysis with Analogous Tetrahydropyranyl Ethers

Structural Homologues and Their Distinct Synthetic Applications

The location and length of the alkyne's triple bond relative to the ether oxygen are critical determinants of the molecule's synthetic utility.

A primary structural homologue of 2-(3-butynyloxy)tetrahydro-2H-pyran is Tetrahydro-2-(2-propynyloxy)-2H-pyran. The fundamental distinction between these two compounds lies in the alkynyl chain: the subject compound is a homopropargylic ether , while its analogue is a propargylic ether . This single-carbon difference in the spacer between the ether oxygen and the alkyne C≡C triple bond leads to significant differences in reactivity and application.

Propargylic ethers, such as Tetrahydro-2-(2-propynyloxy)-2H-pyran, feature a methylene (B1212753) group activated by both the adjacent ether oxygen and the alkyne. This proximity makes the propargylic protons more acidic and susceptible to metallation, and the entire system is primed for specific transformations like the Nicholas reaction or direct C-H functionalization. nih.gov Conversely, this compound, as a homopropargylic ether, has a less activated methylene group adjacent to the oxygen, and its terminal alkyne reactivity is more akin to that of a simple terminal alkyne.

This structural variance is reflected in their synthetic applications. Propargylic ethers are often designed as mechanism-based inhibitors for enzymes like cytochrome P450s, where the activated propargylic system is key to their biological activity. nih.gov While both compounds can be used in enyne metathesis reactions, the coordinating ability of the ether oxygen can have a more pronounced, and sometimes detrimental, effect in homopropargylic systems compared to their propargylic counterparts. orgsyn.org

Table 1: Comparative Profile of Propargylic vs. Homopropargylic THP Ethers

| Feature | Tetrahydro-2-(2-propynyloxy)-2H-pyran | This compound |

| Classification | Propargylic Ether | Homopropargylic Ether |

| CAS Number | 6089-04-9 sigmaaldrich.com | 40365-61-5 nih.gov |

| Molecular Formula | C₈H₁₂O₂ sigmaaldrich.com | C₉H₁₄O₂ nih.gov |

| Key Structural Feature | -O-CH₂-C≡CH | -O-CH₂-CH₂-C≡CH |

| Primary Reactivity | Activated propargylic C-H bonds; participates in specialized reactions like Nicholas reaction. nih.gov | Reactivity characteristic of a terminal alkyne; precursor to homopropargylic systems. organic-chemistry.org |

| Distinct Applications | Building block for complex compounds; bldpharm.com used in studies of enzyme inhibition (e.g., cytochrome P450). nih.gov | General synthetic intermediate; used in constructing longer carbon chains. |

Extending the alkynyl chain beyond the butynyl group to create pentynyl, hexynyl, or longer variants further modifies the molecule's properties. While specific synthetic studies on a homologous series of alkynyl THP ethers are not prevalent, their utility can be inferred from related research, particularly in the context of biological activity.

Comparative Chemical Reactivity and Selectivity Profiles

The reactivity of this compound is dominated by two key features: the acid-labile THP acetal (B89532) and the terminal alkyne.

The THP ether linkage is fundamentally an acetal, which is readily cleaved under mild acidic conditions to regenerate the alcohol. wikipedia.orgyoutube.com The mechanism proceeds through a resonance-stabilized oxocarbenium ion intermediate. youtube.com The stability of this cation dictates the ease of cleavage. Therefore, any remote substituent on the tetrahydropyran (B127337) ring would influence this transformation. Electron-donating groups would stabilize the cationic intermediate, accelerating cleavage, whereas electron-withdrawing groups would have the opposite effect.

Furthermore, the ether oxygen can influence the reactivity of the remote alkyne. In transition-metal-catalyzed reactions, such as enyne metathesis, the ether oxygen in a homopropargylic position can act as a coordinating group. This coordination to the metal center can alter the reaction's rate and selectivity, and in some cases, may lead to catalyst decomposition. orgsyn.org This demonstrates an electronic influence of a remote functional group on a transformation occurring several carbons away.

The synthesis of a THP ether from an alcohol and 3,4-dihydropyran introduces a new stereocenter at the C2 position of the pyran ring. organic-chemistry.org If the starting alcohol—in this case, 3-butyn-1-ol (B147353)—is attached to a chiral molecule, the reaction results in a mixture of diastereomers. wikipedia.orgorganic-chemistry.org This stereochemical complexity is a well-known feature of THP protecting groups.

The stereochemistry of the THP ring can, in principle, influence the stereochemical outcome of reactions at the alkyne terminus, although such examples are highly substrate-dependent. More commonly, the focus is on the stereoselective transformation of the alkyne itself. The triple bond can be reduced stereoselectively to either a (Z)-alkene using specific catalysts like Lindlar's catalyst or to an (E)-alkene via a dissolving metal reduction. youtube.com These transformations provide powerful tools for introducing defined alkene geometries into a molecule, which is critical in the synthesis of complex targets where stereoisomerism plays a key role. youtube.comnih.gov

Comparative Biological Activity and Structure-Activity Relationships

While data on the biological activity of this compound itself is limited, valuable insights can be drawn from structure-activity relationship (SAR) studies on analogous alkynyl ethers.

Research into alkynyl ether insecticide synergists has shown a clear relationship between chemical structure and biological potency. nih.gov The study evaluated compounds with the general structure Ar-Q-R, where R is an alkynyl chain. It was found that the length of this chain was a critical parameter. The most effective compounds possessed a linear side-chain of six atoms, which includes the bridging atoms and the alkynyl chain. nih.gov This finding suggests that the spatial distance and electronic properties of the terminal alkyne are crucial for interaction with the biological target, likely a metabolic enzyme such as a cytochrome P450.

The introduction of an alkyne group is a known strategy in drug design to increase molecular rigidity and to act as a metabolic inhibitor. nih.govacs.org The terminal alkyne of propargylic ethers, for instance, can lead to mechanism-based "suicide inhibition" of cytochrome P450 enzymes. nih.gov Comparing the subject compound to its propargylic homologue, the additional methylene group in this compound would alter its fit within an enzyme's active site and change its metabolic profile relative to the propargyl analogue. Based on the SAR principles, this seemingly minor structural change could lead to a significant difference in biological activity. nih.gov

Evaluation of Potency and Selectivity Differences in Enzyme Inhibition

Direct and specific data on the enzyme inhibition potency and selectivity of this compound is not extensively available in publicly accessible research literature. However, by examining structure-activity relationship (SAR) studies of analogous pyran and tetrahydropyran derivatives, we can infer potential trends.

The biological activity of pyran derivatives is highly dependent on the nature and position of their substituents. For instance, studies on pyripyropene derivatives, which contain a pyran core, have demonstrated selective inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) isozymes. The selectivity and potency of these inhibitors were found to be highly sensitive to modifications of the side chains attached to the pyran ring system. This suggests that the butynyloxy side chain of this compound could play a crucial role in its potential interactions with enzyme active sites.

Furthermore, research on other heterocyclic compounds has shown that the introduction of small, rigid functional groups like alkynes can lead to specific interactions within an enzyme's binding pocket, potentially enhancing potency or altering selectivity. The linear geometry of the alkyne in this compound could allow it to access regions of an active site that are inaccessible to bulkier alkyl or aryl groups.